Carazolol hydrochloride

Description

Historical Context of Carazolol (B1668300) Hydrochloride in Beta-Adrenergic Receptor Pharmacology

The development of beta-adrenergic receptor antagonists, or beta-blockers, marked a significant milestone in pharmacology and medicine. Carazolol emerged in this context as a potent agent for studying these receptors. ncats.io Though it was evaluated in clinical trials for conditions like chronic bronchitis and asthma, it was not ultimately developed for human therapeutic use. ncats.io Instead, its properties made it an ideal candidate for research applications, including its use in veterinary medicine to reduce stress in animals. ncats.iofao.org The synthesis of radiolabeled versions of carazolol, such as with Carbon-11 (B1219553) ([11C]carazolol) and Fluorine-18 (B77423), further solidified its role as a research tool, particularly for in vivo imaging studies of beta-adrenergic receptors using Positron Emission Tomography (PET). nih.govmedkoo.com

Overview of Beta-Adrenergic Receptor Systems and Ligand Interactions

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are crucial components of the sympathetic nervous system, responding to the endogenous catecholamines epinephrine (B1671497) and norepinephrine (B1679862). nih.govwikipedia.orgnih.gov This interaction triggers a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP), which acts as a second messenger. umn.eduwikipedia.orgnih.govwikipedia.org There are three main subtypes of beta-adrenergic receptors: β1, β2, and β3, each with distinct tissue distributions and physiological functions. nih.govwikipedia.orgwikipedia.org

Beta-1 Adrenergic Receptors (β1-ARs)

Primarily located in the heart, kidneys, and fat cells, β1-adrenergic receptors are critical for regulating cardiovascular function. nih.govmdpi.com Activation of these receptors in the heart leads to an increased heart rate (positive chronotropic effect), enhanced contractility (positive inotropic effect), and a rise in cardiac output. umn.edunih.gov In the kidneys, β1-AR stimulation triggers the release of renin, a key enzyme in the regulation of blood pressure. wikipedia.orgnih.gov These receptors are coupled to the Gs alpha subunit of G proteins, which activates adenylyl cyclase. wikipedia.orgnih.gov

Beta-2 Adrenergic Receptors (β2-ARs)

Beta-2 adrenergic receptors are widely distributed throughout the body, with significant presence in the smooth muscles of the airways, blood vessels, and the gastrointestinal tract. nih.govwikipedia.orgmdpi.comproteopedia.org Their activation typically leads to smooth muscle relaxation, resulting in effects such as bronchodilation in the lungs and vasodilation in blood vessels supplying skeletal muscle. wikipedia.orgwikipedia.orgproteopedia.org Like β1-ARs, they are coupled to Gs proteins and stimulate the adenylyl cyclase pathway. umn.eduwikipedia.org

Beta-3 Adrenergic Receptors (β3-ARs)

The β3-adrenergic receptors are predominantly found in adipose (fat) tissue and are also present in the urinary bladder and gallbladder. mdpi.comnih.govwikipedia.orgnih.gov Their primary role is in the regulation of lipolysis (the breakdown of fats) and thermogenesis (heat production). nih.govwikipedia.orgnih.gov Unlike β1 and β2 receptors, which are relatively resistant to desensitization, β3-ARs exhibit distinct pharmacological properties. nih.govannualreviews.org Carazolol, while an antagonist at β1 and β2 receptors, surprisingly acts as a full agonist at the β3-adrenergic receptor, stimulating lipolysis. chemicalbook.comnih.gov

Significance of Carazolol Hydrochloride as a Research Tool

The unique properties of this compound have made it an invaluable tool in the pharmacological investigation of beta-adrenergic receptors. Its high affinity and the ability to label it with radioactive isotopes have been particularly instrumental in advancing our understanding of these receptors.

High Affinity Ligand Properties

Carazolol is characterized by its exceptionally high affinity for beta-adrenergic receptors. chemicalbook.comwikipedia.orgnih.gov This high affinity allows it to bind strongly and specifically to the receptors, making it ideal for in vitro binding assays to quantify receptor density and study the binding of other ligands. nih.gov Research has shown that carazolol binding is stereospecific, with the (-)-stereoisomer demonstrating greater potency than the (+)-stereoisomer. nih.gov Furthermore, its high affinity has been crucial for its use in PET imaging, where it allows for the noninvasive determination of beta-receptor status in living organisms. nih.govmedkoo.compharmaffiliates.comusbio.net The slow dissociation rate of carazolol from the receptor further enhances its utility in such studies. nih.gov

Research Findings on this compound Binding

| Receptor Subtype | Reported Kᵢ (nM) | Cell/Tissue Type | Reference |

| β2-Adrenoceptor | 0.114 | chemicalbook.com | |

| β3-Adrenoceptor | 0.4 | chemicalbook.com | |

| Cortical β-receptors | 0.15 | chemicalbook.com | |

| Human β3-Adrenoceptor | 2.0 ± 0.2 | CHO cells | chemicalbook.com |

Inverse Agonist and Agonist Activities

This compound exhibits a complex pharmacological profile, acting as both an inverse agonist and, under certain circumstances, a partial agonist. nih.govmedchemexpress.commdpi.com

Its most widely characterized activity is as a potent inverse agonist, particularly at the β2-adrenergic receptor. mdpi.comnih.gov Unlike a neutral antagonist that simply blocks an agonist from binding, an inverse agonist can reduce the basal or constitutive activity of a receptor. pnas.org Most G protein-coupled receptors, including the β2-adrenergic receptor, exhibit a low level of activity even in the absence of an agonist; this is known as basal activity. nih.govpnas.org Carazolol binds to the receptor and stabilizes it in an inactive conformation, thereby decreasing this basal signaling. nih.govpnas.org This effect has been demonstrated in studies showing that carazolol can reduce basal Gs protein coupling and inhibit basal cAMP formation. nih.govmdpi.com

Conversely, Carazolol has also been reported to display partial agonist activity in specific contexts. mdpi.comguidetopharmacology.org For instance, it has been described as a potent and selective agonist at the β3-adrenoceptor. medchemexpress.commedchemexpress.com Furthermore, one study reported that carazolol acted as a partial agonist at the turkey β1-adrenoceptor, a noteworthy finding given its consistent inverse agonism at the β2-subtype. mdpi.com The expression of partial agonism can depend on the specific receptor subtype and the experimental system, such as the level of receptor expression in the tissue being studied. guidetopharmacology.org

Stereospecificity in Receptor Interactions

The interaction of carazolol with β-adrenergic receptors is highly stereospecific, meaning the three-dimensional arrangement of its atoms significantly influences its binding affinity and potency. nih.govahajournals.orgahajournals.org Carazolol exists as two stereoisomers (enantiomers): S(-)-carazolol and R(+)-carazolol.

Research has consistently demonstrated that the S(-) stereoisomer is substantially more potent than the R(+) stereoisomer in binding to β-adrenergic receptors. nih.govahajournals.org Studies using radioligand binding assays have quantified this difference. For example, in membrane vesicles derived from canine heart, S(-)-carazolol was found to be 60 times more potent than R(+)-carazolol in competing for binding to β-adrenergic receptors. ahajournals.org In lung membrane vesicles, the S(-) isomer exhibited a 22-fold greater potency than its R(+) counterpart. ahajournals.org This pronounced difference in potency underscores that the binding pocket of the β-adrenergic receptor has a specific chiral preference. Consequently, the majority of the binding activity of racemic (a mixture of both isomers) ³Hcarazolol is attributed to the S(-) stereoisomer. ahajournals.org In vivo studies using positron emission tomography (PET) have also confirmed this stereospecificity, showing that the uptake of the labeled R(+) enantiomer was not receptor-specific, in stark contrast to the S(-) enantiomer. nih.gov

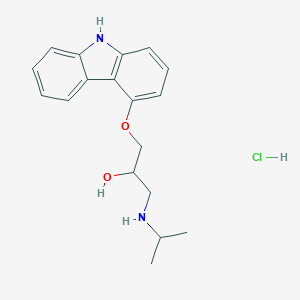

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2.ClH/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16;/h3-9,12-13,19-21H,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYNUICMBSWZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51997-43-4 | |

| Record name | Carazolol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051997434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carazolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CARAZOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IVL5T473E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Structural Biology of Carazolol Hydrochloride Binding

Beta-Adrenergic Receptor Binding Kinetics and Thermodynamics

The binding of carazolol (B1668300) to beta-adrenergic receptors is a complex process characterized by high affinity, saturability, specific dissociation kinetics, and stereoselectivity. ahajournals.orgnih.gov These features have established carazolol as a valuable radioligand for quantifying and characterizing β-ARs in various tissues. ahajournals.orgnih.gov

High Affinity Binding to Beta-Adrenergic Receptors

Carazolol exhibits high-affinity binding to beta-adrenergic receptors. ahajournals.orgnih.gov Studies utilizing radiolabeled carazolol, such as 3Hcarazolol, have consistently demonstrated its potent interaction with β-ARs in different tissues, including canine ventricular myocardium and lung. ahajournals.orgnih.gov This high affinity makes it an effective tool for labeling and studying these receptors. nih.gov For instance, an iodinated analog of carazolol displayed a high affinity for the receptor with a Kᵢ value of 0.31 ± 0.03 nM in membrane fractions of cardiac left ventricular muscle. acs.org Carazolol itself is known to be a potent, lipophilic β-adrenoceptor antagonist with a Kᵢ of less than 0.2 nM. acs.org

Saturable Binding Characteristics

The binding of 3Hcarazolol to beta-adrenergic receptors is a saturable process. ahajournals.orgnih.govahajournals.org This means that there is a finite number of specific binding sites on the receptors. As the concentration of radiolabeled carazolol increases, the specific binding reaches a maximum level (Bmax), indicating that all available receptors are occupied. uliege.be Scatchard analysis of saturation binding data typically yields linear plots, which is consistent with the radioligand binding to a single, homogeneous population of receptors. ahajournals.org

Dissociation Rates and Receptor Complex Formation

Kinetic analyses reveal that the interaction of carazolol with beta-adrenergic receptors is a multi-step process. ahajournals.orgnih.gov It is proposed to involve an initial, rapidly reversible, low-affinity association between the ligand and the receptor. This is followed by an isomerization step, leading to the formation of a high-affinity, slowly reversible complex. ahajournals.orgnih.gov This two-phase interaction contributes to the compound's high affinity and slow dissociation rate, which are advantageous for receptor binding assays. nih.gov The slow dissociation of carazolol from the receptor allows for stable measurements in various experimental setups. nih.gov

Stereospecificity of Carazolol Hydrochloride Binding

The interaction of carazolol with beta-adrenergic receptors is stereospecific, a hallmark of pharmacologically relevant receptor binding. ahajournals.orgnih.gov The (-) stereoisomer of carazolol demonstrates significantly greater potency in binding to β-ARs compared to the (+) stereoisomer. ahajournals.orgnih.gov For example, in canine lung membrane vesicles, S(-)carazolol showed 22-fold greater potency than R(+)carazolol in competition binding assays. ahajournals.org This stereoselectivity underscores the specific and well-defined nature of the binding pocket on the receptor that accommodates carazolol.

Structural Basis of Ligand-Receptor Interactions

The precise fit of carazolol within the binding pocket of beta-adrenergic receptors has been elucidated through molecular docking studies and the analysis of crystal structures. These studies provide a detailed view of the specific molecular interactions that underpin its high-affinity binding.

Molecular Docking Studies of Carazolol with Beta-Adrenergic Receptors

Molecular docking simulations have been instrumental in visualizing the binding mode of carazolol within the β-adrenergic receptor. These studies consistently show carazolol accommodated within the binding site, interacting with key amino acid residues. mdpi.com For the β1-adrenergic receptor, carazolol is anchored through a hydrogen bond between its carbazole (B46965) nitrogen and the side chain of Asp113. mdpi.com An additional hydrogen bond is formed between the hydroxyl group of carazolol and Asn312. mdpi.com In the β2-adrenergic receptor, a crucial hydrogen bond is observed between the hydroxyl group of carazolol and Ser203. pnas.org These interactions, along with van der Waals forces, contribute to the stable and high-affinity binding of carazolol. The binding energy for carazolol docked into the β1-adrenergic receptor has been calculated to be -7.7 kcal/mol. mdpi.com

Interactive Data Table: Key Molecular Interactions of Carazolol with Beta-Adrenergic Receptors

| Receptor Subtype | Interacting Residue | Type of Interaction | Reference |

| β1-Adrenergic Receptor | Asp113 | Hydrogen Bond | mdpi.com |

| β1-Adrenergic Receptor | Asn312 | Hydrogen Bond | mdpi.com |

| β2-Adrenergic Receptor | Ser203 | Hydrogen Bond | pnas.org |

| β2-Adrenergic Receptor | Asp113 | Ionic Interaction | pnas.org |

| β2-Adrenergic Receptor | Asn312 | Hydrogen Bond | nih.gov |

X-ray Crystallography of Carazolol-Bound Receptor Complexes

The crystallization of the β2-adrenergic receptor (β2AR) in complex with carazolol was a landmark achievement in structural biology, providing the first high-resolution view of a human GPCR. colorado.edu These crystal structures, obtained for both the human β2AR and the turkey β1AR, have revealed the intricate details of how this antagonist binds within the receptor's transmembrane domain. colorado.eduacs.org

Notably, different crystallization strategies have been employed, including the use of T4 lysozyme (B549824) (T4L) fusion proteins and antibody fragments (Fabs) to stabilize the receptor for crystallization. researchgate.net The resulting structures, such as PDB IDs 2RH1 and 2R4R for the β2AR, provide a consensus view of the antagonist-bound state. researchgate.net Furthermore, the structure of the β2AR bound to carazolol has been determined in complex with an inactive-state stabilizing nanobody, Nb60, offering insights into different inactive conformations. pdbj.org

Table 1: Key X-ray Crystal Structures of Carazolol-Bound Adrenergic Receptors

| PDB ID | Receptor | Ligand | Resolution (Å) | Key Features | Reference |

| 2RH1 | Human β2-Adrenergic Receptor-T4L | Carazolol | 2.40 | First high-resolution structure of a human GPCR. | colorado.edu |

| 2R4R | Human β2-Adrenergic Receptor-Fab | Carazolol | 3.40 | Structure stabilized with a Fab fragment. | researchgate.net |

| 7BVQ | Human β1-Adrenergic Receptor | Carazolol | 2.50 | Provides insights into subtype selectivity. | pdbj.org |

| 5JQH | Human β2-Adrenergic Receptor-Nb60 | Carazolol | --- | Stabilized in a low-affinity inactive state by a nanobody. | pdbj.org |

Key Residues Involved in Carazolol Binding

Mutagenesis and structural studies have identified several key amino acid residues within the β-adrenergic receptors that are crucial for carazolol binding. These interactions primarily involve hydrogen bonds and hydrophobic contacts.

The most conserved and critical interaction is the salt bridge formed between the protonated amine of carazolol's ethanolamine (B43304) side chain and the carboxylate group of a highly conserved aspartic acid residue on TM3, Asp113 (in β2AR). researchgate.netpnas.orgnih.gov This interaction serves as an anchor point for many β-adrenergic ligands. plos.org

Another important hydrogen bonding network involves the hydroxyl group of the ethanolamine side chain, which interacts with the side chain of Asn312 (Asn7.39) on TM7. researchgate.net The carbazole ring's NH group forms a hydrogen bond with the side chain of Ser203 (Ser5.42) on TM5. researchgate.netpnas.org

Hydrophobic interactions also play a significant role. The bulky carbazole ring packs against a cluster of hydrophobic and aromatic residues. In the β2AR, these include residues on TM3, TM5, and TM6. researchgate.net

Table 2: Key Amino Acid Residues in Carazolol Binding to β2-Adrenergic Receptor

| Residue | Location (TM) | Interaction Type | Role in Binding | Reference |

| Asp113 | 3 | Ionic Bond/Hydrogen Bond | Anchors the protonated amine of carazolol. | researchgate.netpnas.org |

| Asn312 | 7 | Hydrogen Bond | Interacts with the ligand's hydroxyl group. | researchgate.net |

| Ser203 | 5 | Hydrogen Bond | Interacts with the NH group of the carbazole ring. | researchgate.netpnas.org |

| Phe289, Phe290, Trp286 | 6 | Hydrophobic | Form a packing interface with the carbazole moiety. | colorado.edu |

Role of Carbazole Moiety in Receptor Binding

The carbazole moiety, a tricyclic aromatic system, is a defining feature of carazolol and is essential for its high-affinity binding. This rigid and planar structure engages in extensive hydrophobic and van der Waals interactions with the receptor's binding pocket. researchgate.net

Specifically, the carbazole ring nestles into a hydrophobic cleft formed by aromatic residues on TM6, such as Trp286, Phe289, and Phe290 in the β2AR. colorado.edu It also makes contact with residues on TM3 and TM5. researchgate.net The NH group within the carbazole ring provides an additional hydrogen bond donor, interacting with Ser203 on TM5. researchgate.netpnas.org This extensive network of interactions contributes significantly to the high affinity and inverse agonist properties of carazolol. uniba.it The presence of the extra ring in the carbazole structure, compared to the indole (B1671886) ring of cyanopindolol, results in deeper penetration into the binding site due to van der Waals contact with Tyr199 in the β2AR. nih.gov

Flexibility of Receptor Domains and Ligand Activity

While crystal structures provide a static snapshot, G protein-coupled receptors are dynamic entities. The flexibility of receptor domains is crucial for ligand binding and the transmission of the signal across the cell membrane. nih.gov Inverse agonists like carazolol are thought to stabilize the inactive conformation of the receptor, thereby reducing its basal activity. nih.gov This stabilization is achieved by restricting the conformational flexibility of the receptor, particularly the outward movement of TM6, which is a hallmark of receptor activation. nih.gov

Molecular dynamics simulations have shown that even in the presence of a bound inverse agonist like carazolol, the receptor retains a degree of flexibility. pnas.org Computational modeling techniques, such as Active Site Pressurization, suggest that the ligand-binding pocket has a dynamic area, particularly a "keyhole" between TM4 and TM5, which can distort to accommodate different ligands. worktribe.com This inherent plasticity is fundamental to the receptor's ability to recognize a diverse range of ligands and to transition between different functional states. nih.gov

Allosteric Modulation and Guanine (B1146940) Nucleotide Effects on Carazolol Binding

The binding of carazolol can be allosterically modulated by other molecules, including guanine nucleotides and nanobodies. Guanine nucleotides, such as GTP and GDP, are key regulators of GPCR signaling. In the absence of guanine nucleotides, agonists can stabilize a high-affinity ternary complex of the receptor, ligand, and G protein. nih.gov The presence of guanine nucleotides promotes the dissociation of the G protein from the receptor, leading to a lower affinity state for agonists. nih.gov While carazolol is an antagonist/inverse agonist, its binding kinetics can be influenced by the G protein coupling state of the receptor, which is in turn regulated by guanine nucleotides. nih.govescholarship.org

More recently, engineered antibody fragments called nanobodies have been used to probe the allosteric regulation of β2AR. For instance, Nb60 stabilizes a previously unappreciated low-affinity inactive state of the receptor. pdbj.org The binding of carazolol in the presence of Nb60 highlights the receptor's ability to adopt multiple inactive conformations. pdbj.orgnih.gov This demonstrates that allosteric modulators can significantly influence the binding properties of orthosteric ligands like carazolol by stabilizing distinct receptor conformational states. pdbj.orgnih.gov

Mutagenesis Studies of Beta-Adrenergic Receptors and Carazolol Binding

Site-directed mutagenesis has been a powerful tool to validate the interactions observed in crystal structures and to identify residues critical for ligand binding and receptor function. Mutating key residues in the binding pocket of β-adrenergic receptors and assessing the impact on carazolol binding affinity has confirmed the importance of several amino acids.

As mentioned previously, mutation of Asp113 on TM3 dramatically reduces the binding affinity of carazolol and other β-ligands, confirming its role as the primary anchor point. plos.org Similarly, mutations of the serine residues on TM5 (Ser203, Ser204, and Ser207) have been shown to affect the binding of catecholamine agonists, and Ser203's interaction with carazolol is evident from structural data. researchgate.netplos.org Mutagenesis studies have also been employed to understand subtype selectivity. For example, while the catecholamine-binding pockets of β1AR and β2AR are identical, differences in the extracellular vestibules, identified through mutagenesis and structural comparisons, influence ligand access to the binding site and contribute to differing affinities for certain ligands. pdbj.org These studies, in conjunction with structural data, provide a detailed map of the molecular determinants of carazolol binding. pdbj.orgplos.org

Pharmacological Mechanisms and Signal Transduction Pathways

Beta-Adrenergic Receptor Agonism and Antagonism by Carazolol (B1668300) Hydrochloride

Carazolol hydrochloride exhibits a multifaceted interaction with beta-adrenergic receptors, demonstrating subtype-specific effects that define its unique pharmacological character. It is primarily known as a high-potency antagonist for β1 and β2 subtypes while concurrently acting as a potent agonist for the β3 subtype. nih.govchemsrc.com

Carazolol is a potent, non-selective antagonist of β1- and β2-adrenergic receptors. medchemexpress.comchemsrc.com Research has shown that it binds with very high affinity to these receptor subtypes. acs.org Studies using membrane preparations from calf cerebral cortex (predominantly β1 receptors) and calf cerebellum (predominantly β2 receptors) revealed that carazolol binds with nearly equal affinity to both β1 and β2 receptors, confirming its non-selective nature. glpbio.com Its high potency is demonstrated by a low dissociation constant (Kd) value of 0.15 nM for cortical β-receptors. glpbio.com This antagonist action at β1 and β2 receptors is a defining feature of its activity. nih.gov

| Receptor Subtype | Tissue/Cell Model | Ligand | Binding Affinity (Kd/Ki) | Reference |

| β-receptors | Calf Cerebral Cortex | Carazolol | Kd: 0.15 nM | glpbio.com |

| β1-adrenoceptor | - | Carazolol | Potent Antagonist | medchemexpress.com |

| β2-adrenoceptor | - | Carazolol | Potent Antagonist | medchemexpress.com |

| β-adrenoceptor | Cardiac Left Ventricle | Iodinated Carazolol Analogue | Ki: 0.31 ± 0.03 nM | acs.org |

This table presents the binding affinity of Carazolol and its analogue to beta-adrenergic receptors.

In contrast to its effects on β1 and β2 receptors, carazolol functions as a potent and selective agonist at the β3-adrenoceptor. medchemexpress.comchemsrc.com Its affinity for the β3-adrenoceptor is in the nanomolar range, which positions it among the most effective ligands for this receptor subtype. nih.gov This agonistic activity has been observed in various cell models, including Chinese hamster ovary (CHO) cells transfected with the human or murine β3-adrenoceptor gene and in murine adipocyte-like cells that naturally express the receptor. glpbio.comnih.gov

| Receptor Subtype | Cell Model | Ligand | Binding Affinity (Ki) | IC50 | Reference |

| Human β3-adrenoceptor | CHO Cells | Carazolol | 2.0 ± 0.2 nM | 11.3 ± 1.2 nM | glpbio.com |

This table shows the binding affinity and inhibitory concentration of Carazolol at the human β3-adrenoceptor.

Carazolol's interaction with the β3-adrenoceptor is that of a full agonist. glpbio.comnih.gov In studies using transfected CHO cells, carazolol demonstrated the ability to stimulate adenylyl cyclase to a degree comparable to that of standard agonists, acting as a full agonist on both murine and human β3-receptor subtypes. nih.gov For the murine β3-adrenoceptor, carazolol exhibited an EC50 of 25 nM and an intrinsic activity of 0.97, confirming its status as a full agonist. glpbio.com This full agonism translates to functional cellular responses; for instance, in murine 3T3-F442A adipocytes, carazolol was shown to stimulate lipolysis, a known β3-adrenoceptor-mediated process. glpbio.comnih.gov

| Receptor Subtype | Cell Model | Ligand | Efficacy (Intrinsic Activity) | EC50 | Reference |

| Murine β3-adrenoceptor | CHO Cells | Carazolol | 0.97 (Full Agonist) | 25 nM | glpbio.com |

This table details the full agonist activity of Carazolol at the murine β3-adrenoceptor.

Inverse Agonist Activity at β1 and β2 Receptors

Downstream Signaling Cascades

The binding of this compound to β-adrenergic receptors initiates or inhibits specific intracellular signaling pathways, primarily through its influence on G protein-coupled receptors.

Beta-adrenergic receptors are a classic example of GPCRs, which transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins. nih.govscholaris.ca All β-adrenoceptors are known to couple to the stimulatory G protein (Gs), which in turn activates the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). guidetopharmacology.org

Carazolol's differential effects on β-AR subtypes lead to a corresponding differential modulation of GPCR signaling. chemsrc.com

Inhibition at β1/β2-ARs: As an antagonist and inverse agonist at β1 and β2 receptors, carazolol blocks the binding of endogenous agonists like adrenaline and noradrenaline, thus preventing Gs protein activation. mdpi.comguidetopharmacology.org Its inverse agonist activity further suppresses any basal, ligand-independent signaling from these receptors, ensuring a more complete inhibition of the adenylyl cyclase/cAMP pathway. acs.orgumich.edu

Activation at β3-ARs: As a full agonist at the β3 receptor, carazolol actively promotes the coupling of the receptor to the Gs protein. nih.govguidetopharmacology.org This activation leads to a robust stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels, triggering downstream cellular effects like lipolysis. glpbio.comnih.gov

The ability of carazolol to simultaneously inhibit Gs-mediated signaling through one set of receptors while stimulating it through another highlights its complex and highly specific pharmacological profile within the GPCR signaling network. guidetopharmacology.org

Adenylate Cyclase Modulation and cAMP Levels

This compound competitively antagonizes the stimulation of adenylate cyclase by catecholamines. nih.gov This action prevents the conversion of ATP to cyclic AMP (cAMP), a key second messenger in cellular signaling. nih.govguidetopharmacology.org Studies have shown that carazolol can robustly induce the activation of cAMP, reaching approximately 40% of the maximal response seen with the full agonist isoproterenol (B85558). nih.gov In ventricular membranes of both kittens and Xenopus laevis, carazolol has demonstrated the ability to competitively block catecholamine-induced stimulation of adenylyl cyclase. nih.gov The apparent equilibrium constants for the complex formed between the beta-adrenoceptor and carazolol in these tissues were estimated to be between 100 and 170 pM. nih.gov

Gs and Gi Protein-Mediated Signaling

The interaction of carazolol with β-adrenergic receptors influences the activity of both stimulatory (Gs) and inhibitory (Gi) G proteins. While β-adrenergic receptors primarily couple to Gs proteins to activate adenylyl cyclase, they can also couple to the Gi family of proteins, which inhibit this enzyme. guidetopharmacology.orgpnas.org Carazolol's role as a β-blocker involves modulating these G protein-mediated pathways. nih.gov For instance, research indicates that carazolol can induce a significant activation of Gs-mediated cAMP generation. nih.gov The β2-adrenergic receptor, a key target for carazolol, preferentially couples to Gs but can also engage with Gi proteins. pnas.org

Beta-Arrestin-Dependent Signaling

This compound is involved in β-arrestin-dependent signaling pathways, although its effects can differ from other β-blockers. nih.gov Upon receptor activation, β-arrestins are recruited and can initiate signaling cascades independent of G proteins. nih.gov While some β-blockers like carvedilol (B1668590) are known as β-arrestin-biased agonists, stimulating β-arrestin signaling without activating G proteins, carazolol's action is more complex. nih.govresearchgate.net Studies have shown that the activation of the ERK pathway by carazolol is partially dependent on β-arrestin, estimated to be around 50%. nih.gov This contrasts with carvedilol, which activates ERK primarily through β-arrestin, and other β-blockers that may act independently of it. nih.gov

ERK Phosphorylation and MAPK Pathway Involvement

Carazolol has been demonstrated to influence the phosphorylation of extracellular signal-regulated kinase (ERK) and the mitogen-activated protein kinase (MAPK) pathway. nih.gov The MAPK/ERK pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including proliferation and differentiation, by transmitting signals from cell surface receptors to the nucleus. wikipedia.orgnih.gov Research indicates that several β-blockers, including carazolol, can induce robust β1AR-mediated ERK activation. nih.gov Specifically, the ERK activation prompted by carazolol is about 50% dependent on β-arrestin. nih.gov This is a distinct mechanism compared to carvedilol, which relies more heavily on β-arrestin for ERK activation. nih.gov

Stereoselective Pharmacodynamics of this compound

The pharmacological effects of this compound exhibit stereoselectivity, meaning that its enantiomers can have different activities. mdpi.com The (S)-enantiomer of carazolol is known to have a lower β2/β1AR selectivity compared to the (R)-enantiomer. mpg.de The interaction of carazolol with β-adrenergic receptors is influenced by its stereochemistry. mdpi.com The carbazole (B46965) moiety's NH group in carazolol forms hydrogen bonds with specific amino acid residues (Ser204 and Ser207) in the receptor, which contributes to its pharmacological activity. mdpi.com

Comparative Pharmacology with Other Beta-Blockers

The pharmacological profile of this compound can be better understood through comparison with other beta-blockers like propranolol (B1214883), pindolol (B1678383), and carvedilol.

Propranolol: In comparative studies, carazolol has shown to be significantly more potent in its cardioprotective effects than propranolol. nih.gov For instance, carazolol was about 100 times more potent than propranolol in protecting the heart against glycogen (B147801) depletion during hypoxia in rats. nih.gov Both carazolol and propranolol have been found to produce a dose-dependent elevation of the ventricular fibrillation threshold. nih.gov

Pindolol: Carazolol is also considerably more potent than pindolol in its cardioprotective actions. nih.gov It was found to be approximately 25 times more active than pindolol in preventing hypoxia-induced glycogen depletion in the heart. nih.gov In patients with obstructive lung disease, carazolol, similar to pindolol, was investigated for its effects on bronchial resistance. nih.gov

Carvedilol: Carvedilol is known as a β-arrestin-biased agonist, meaning it preferentially activates β-arrestin signaling pathways. nih.govnih.gov In contrast, carazolol's activation of ERK is only partially dependent on β-arrestin. nih.gov While carvedilol is considered a biased ligand, acting as an agonist for the β-arrestin pathway and an antagonist for the G-protein pathway, carazolol is classified as an inverse agonist. researchgate.net

Table 1: Comparative Potency of Cardioprotective Effects

| Compound | Relative Potency (vs. Propranolol) in Preventing Hypoxia-Induced Glycogen Depletion |

|---|---|

| Carazolol | ~100x more potent |

| Pindolol | ~4x more potent (Carazolol is ~25x more potent than Pindolol) |

| Propranolol | Baseline |

Table 2: Comparison of Signaling Pathway Dependence

| Compound | ERK Activation Dependence on β-Arrestin | Primary Signaling Characteristic |

|---|---|---|

| Carazolol | ~50% | Inverse Agonist |

| Carvedilol | Primarily β-arrestin dependent | Biased Agonist (β-arrestin) |

Advanced Analytical and Detection Methodologies for Carazolol Hydrochloride in Biological Systems

Chromatographic Techniques for Quantification

Chromatography separates the components of a mixture for subsequent analysis and quantification. For Carazolol (B1668300) hydrochloride, several chromatographic methods have been established, each offering distinct advantages in terms of sensitivity, selectivity, and application.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Carazolol in biological samples. scispace.com This method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. scispace.com For Carazolol analysis, HPLC is often coupled with highly sensitive detectors, such as fluorimetric or electrochemical detectors, to achieve low detection limits. nih.govresearchgate.net

A common procedure for analyzing Carazolol in animal tissues, such as those from pigs, involves initial extraction of the compound from a tissue homogenate. nih.govnih.gov This is followed by a clean-up step, for instance, using Kieselgel adsorption or solid-phase extraction (SPE) with a Sep-Pak C18 cartridge, to remove interfering substances. nih.govresearchgate.net The purified extract is then injected into the HPLC system for separation and quantification. nih.gov Fluorimetric detection is particularly effective due to the native fluorescence of the Carazolol molecule. nih.gov Methods have been developed that demonstrate high recovery rates, ranging from 93% to 101%, and low limits of determination, reaching as low as 0.3 µg/kg for Carazolol. researchgate.net

Detailed findings from various HPLC studies are summarized below:

Table 1: HPLC Methods for Carazolol Quantification in Porcine Tissues| Matrix | Extraction/Clean-up | Detection Method | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |

| Pig Tissues (liver, kidney, filet) | Extraction, Kieselgel adsorption | Fluorimetric | - | 0.48 µg/kg | nih.gov |

| Pig Tissues (muscle, kidney, liver, fat, skin) | IM injection site analysis | Fluorimetric | 2.0 µg/kg | ~0.2 µg/kg (muscle, kidney, skin), 0.7 µg/kg (liver), 0.6 µg/kg (fat) | fao.org |

| Pig Kidney | Acetonitrile (B52724) extraction, Sep-Pak C18 clean-up | UV and Fluorescence | - | 0.3 µg/kg | researchgate.net |

| Animal Tissues | - | Electrochemical | - | - |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wisdomlib.org In GC, a sample is vaporized and separated into its components as it travels through a column. vermont.gov The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio, providing a specific "molecular fingerprint" for identification. vermont.gov

GC-MS is considered a state-of-the-art technology for drug identification. vermont.gov However, its application to compounds like Carazolol requires a derivatization step to make the non-volatile drug amenable to gas chromatography. nih.gov Despite this extra step, GC-MS provides high efficiency, sensitivity, and reproducibility for the analysis of low molecular weight metabolites. nih.gov It has been successfully used as a confirmatory method for tranquilizer residues, including Carazolol, in matrices like porcine kidney and urine. researchgate.netr-biopharm.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a predominant technique for the determination of veterinary drug residues due to its exceptional sensitivity, selectivity, and ability to provide structural information. researchgate.net This method couples the separation power of HPLC with the highly specific detection of tandem mass spectrometry, allowing for the reliable identification and quantification of analytes at very low concentrations in complex biological matrices. scispace.comresearchgate.net

For Carazolol analysis, LC-MS/MS methods typically involve sample extraction with a solvent like acetonitrile, followed by a clean-up step using solid-phase extraction (SPE). researchgate.net The analysis is often performed using an electrospray ionization (ESI) source in positive ion mode and monitoring multiple reaction transitions to ensure high specificity. researchgate.net The use of isotopically labeled internal standards, such as Carazolol-d7, can further enhance the accuracy and precision of quantification. cabidigitallibrary.org LC-MS/MS methods have been developed for the simultaneous determination of Carazolol along with various tranquilizers in swine tissues like muscle, liver, and kidney. researchgate.netkoreascience.kr These methods are robust and have been validated according to international guidelines. cabidigitallibrary.org

Table 2: LC-MS/MS Method Performance for Carazolol in Swine Tissues

| Matrix | Extraction/Clean-up | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate | Reference |

|---|---|---|---|---|---|

| Swine Muscle, Liver, Kidney | Acetonitrile extraction, Oasis HLB SPE | 0.06 - 0.1 µg/kg | 0.2 - 0.4 µg/kg | 74.2% - 91.8% | researchgate.net |

| Porcine and Bovine Kidney | Acetonitrile extraction | - | 0.5 - 2.0 µg/kg | - | researchgate.net |

| Porcine Kidney | LC-MS/MS analysis | - | - | - |

Capillary Electrophoresis (CE) is an analytical technique that separates charged molecules in a solution based on their electrophoretic mobility in an applied electric field. aurorabiomed.comdiva-portal.org The separation occurs within a narrow fused-silica capillary, offering high efficiency, resolution, and minimal sample consumption. aurorabiomed.comlibretexts.org CE serves as a valuable alternative to liquid chromatography for the analysis of a wide spectrum of analytes, including pharmaceutical compounds and their metabolites in biological samples. aurorabiomed.comresearchgate.net

Different modes of CE can be employed for analysis. Capillary Zone Electrophoresis (CZE) is the most common mode, where separation is based on differences in the charge-to-mass ratio of the analytes. aurorabiomed.comlibretexts.org Another variant, Micellar Electrokinetic Chromatography (MEKC), utilizes surfactants to form micelles that act as a pseudostationary phase, enabling the separation of both charged and neutral molecules. diva-portal.orgdergipark.org.tr CE techniques, including the use of chiral selectors, are also suitable for the enantiomeric separation of drugs. dergipark.org.tr

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Immunoassays for Detection and Screening

Immunoassays are widely used for the rapid screening of a large number of samples for the presence of specific compounds. These methods are based on the highly specific binding reaction between an antigen (the target analyte) and an antibody.

The Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format used for the detection of Carazolol. Specifically, a competitive ELISA (cELISA) is employed for quantitative or semi-quantitative analysis. r-biopharm.comr-biopharm.com In this format, Carazolol in the sample competes with a known amount of enzyme-labeled Carazolol (conjugate) for a limited number of specific antibody binding sites, typically coated on a microtiter plate. r-biopharm.com The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of Carazolol in the sample. r-biopharm.com The reaction is visualized by adding a substrate that produces a colored product, and the color intensity is measured photometrically. r-biopharm.com

ELISA methods for Carazolol are valued for being fast, cost-effective, and suitable for high-throughput screening of various biological matrices, including tissue, liver, urine, and kidney. r-biopharm.com The development of highly specific monoclonal antibodies has led to the creation of sensitive indirect competitive ELISAs (ic-ELISA) and immunochromatographic strips for rapid detection. tandfonline.comresearchgate.net

Table 3: Performance of ELISA-based Methods for Carazolol Detection

| Method | Matrix | Limit of Detection (LOD) | Key Features | Reference |

|---|---|---|---|---|

| Competitive ELISA | Tissue, Liver, Urine, Kidney | Tissue: 0.3 ng/mL; Liver: 3 ng/mL; Urine: 2.2 ng/mL; Kidney: 3 ng/mL | Quantitative analysis based on antibodies against Carazolol. | r-biopharm.com |

| Indirect Competitive ELISA (ic-ELISA) | Milk, Porcine Kidney | 0.068 ng/mL (assay); Strip LOD: 0.25 ng/mL (milk), 2.5 ng/mL (kidney) | Based on a generated monoclonal antibody (2F5) with high sensitivity. | tandfonline.comresearchgate.net |

| Competitive ELISA | Porcine Kidney | 5 µg/kg | Multi-residue screening using polyclonal antibodies. |

Immunochromatographic Strip Assays (Colloidal Gold Strips)

Immunochromatographic strip assays, specifically those utilizing colloidal gold nanoparticles, have been developed as a rapid and sensitive screening method for the detection of Carazolol in biological samples. nih.gov These assays function on the principle of competitive immunoassay. In this format, a coating antigen (Carazolol-protein conjugate) is immobilized on a nitrocellulose membrane at the test line (T line). nih.govahajournals.org A control line (C line), typically with goat anti-mouse IgG, is also present to ensure the strip is functioning correctly. nih.gov

The sample is applied to a sample pad, and if Carazolol is present, it will compete with the coating antigen on the T line for binding to a specific monoclonal antibody that is conjugated to colloidal gold nanoparticles. nih.gov The intensity of the color on the test line is inversely proportional to the concentration of Carazolol in the sample. A stronger color indicates a lower concentration of Carazolol, while a weaker or absent color indicates a higher concentration. nih.gov

Research has demonstrated the successful development of a colloidal gold-based immunochromatographic strip for detecting Carazolol in milk and porcine kidney samples. nih.govmedkoo.com These test strips can provide qualitative or semi-quantitative results within a short timeframe, typically around 10 minutes, making them suitable for on-site screening and high-throughput analysis. nih.govnih.gov The detection limits for these strips have been established at 0.25 ng/mL in milk and 2.5 ng/mL in porcine kidney samples. nih.govnih.govmedkoo.com The results obtained from these strip assays have shown good consistency with those from more traditional laboratory methods like ic-ELISA. nih.govnih.gov

Monoclonal Antibody Production and Specificity

The development of sensitive immunoassays for Carazolol hinges on the production of high-affinity and highly specific monoclonal antibodies (mAbs). nih.gov The process involves synthesizing a hapten of Carazolol and conjugating it to a carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), to create an immunogen. nih.govnih.gov This immunogen is then used to immunize mice, and spleen cells from the immunized mice are fused with myeloma cells to produce hybridomas. doi.org These hybridomas are then screened to identify clones that secrete mAbs with the desired specificity and affinity for Carazolol. doi.org

One such successfully produced monoclonal antibody against Carazolol is designated as 2F5. nih.govahajournals.orgmedkoo.com This mAb was generated using a Carazolol hapten where a carboxyl group was introduced without altering the core structure of the molecule, ensuring high exposure of the antigen during immunological recognition. nih.gov The resulting mAb 2F5 demonstrated high sensitivity and specificity. In an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) format, it exhibited a half-maximal inhibitory concentration (IC50) of 0.29 ng/mL and a limit of detection (LOD) of 0.068 ng/mL. nih.govnih.gov

The specificity of the monoclonal antibody is a critical parameter, determined by its cross-reactivity with structurally related compounds. The 2F5 antibody showed high specificity for Carazolol with minimal cross-reactivity to other similar β-blocker drugs, as detailed in the table below. nih.gov

Table 1: Cross-Reactivity of Monoclonal Antibody 2F5 with Structurally Similar Compounds

| Compound | Cross-Reactivity (%) |

|---|---|

| Carazolol | 100 |

| Carvedilol (B1668590) | 11.6 |

| Propranolol (B1214883) | 8.3 |

| Carteolol | 5.2 |

| Labetalol | 4.7 |

| Pindolol (B1678383) | 3.5 |

| Nadolol | < 0.1 |

| Atenolol | < 0.1 |

| Metoprolol | < 0.1 |

| Timolol | < 0.1 |

Data sourced from Zhou et al., Food and Agricultural Immunology, 2020. nih.gov

Radioligand Binding Assays and Receptor Characterization

Radioligand binding assays are fundamental in characterizing the interaction of Carazolol with its target receptors, primarily β-adrenergic receptors. These assays use radiolabeled forms of Carazolol or its analogs to quantify receptor density and affinity in various tissues.

Tritiated Carazolol ([3H]Carazolol) Binding

3HCarazolol is a high-affinity radioligand used extensively to label and characterize β-adrenergic receptors. nih.govahajournals.org Binding studies with [3H]Carazolol have shown that its interaction with β-adrenergic receptors is saturable, stereospecific, and of high affinity. ahajournals.orgnih.gov The S(-) stereoisomer demonstrates significantly greater potency than the R(+) stereoisomer, which is characteristic of β-adrenergic receptor interactions. nih.govahajournals.org

Kinetic analyses reveal that the binding of [3H]Carazolol to receptors is a two-phase process: an initial, rapidly reversible low-affinity association, followed by an isomerization to a slowly reversible, high-affinity complex. ahajournals.orgnih.gov In studies using membrane vesicles from canine myocardium and lung, the dissociation of [3H]Carazolol from specific binding sites was found to be biphasic. nih.gov This radioligand has been instrumental in quantifying the relative proportions of β1 and β2 adrenergic receptor subtypes in different tissues. For instance, computer-assisted analysis of [3H]Carazolol binding data suggested a β1/β2 receptor ratio of approximately 85%/15% in canine myocardium and 5%/95% in canine lung. ahajournals.orgnih.gov

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging

Radiolabeled analogs of Carazolol are valuable tools for the non-invasive in vivo imaging of β-adrenergic receptors using PET and SPECT. nih.govacs.org These imaging techniques allow for the quantification of receptor density and distribution in organs such as the heart, lungs, and brain, which is crucial for understanding disease pathophysiology and monitoring therapeutic interventions. acs.orgsnmjournals.org

PET studies using S(-)-[11C]Carazolol and (S)-[18F]Fluorocarazolol have successfully visualized β-adrenergic receptors in pigs and humans. nih.govnih.gov These studies demonstrate high specific receptor uptake. For example, in the pig heart, specific receptor binding of [11C]Carazolol accounted for 75% of the total tracer uptake, which was preventable and displaceable by the non-selective β-blocker propranolol. nih.govsnmjournals.org Similarly, SPECT imaging with [123I]-labeled Carazolol analogs has shown promise for visualizing cardiac β-adrenoceptors. acs.org The ability to image these receptors in vivo provides a powerful tool for assessing conditions like chronic heart failure, where β-adrenoceptor density is known to be downregulated. acs.org

Radiosynthesis of Labeled Carazolol Analogues ([11C]-Carazolol, [18F]-Fluorocarazolol, [123I]-Carazolol Analogs)

The synthesis of radiolabeled Carazolol analogs is a critical step for their use in PET and SPECT imaging. Various methods have been developed to incorporate positron-emitting (11C, 18F) and single-photon-emitting (123I) radionuclides into the Carazolol structure.

[11C]-Carazolol : This analog has been prepared with the carbon-11 (B1219553) label on the isopropyl group. nih.govmedkoo.com The synthesis involves the reaction of desisopropylcarazolol with [11C]acetone followed by reduction. thoracickey.com

[18F]-Fluorocarazolol : Several fluorinated analogs have been synthesized. (S)-[18F]Fluorocarazolol was prepared by the reductive alkylation of desisopropylcarazolol with [18F]fluoroacetone. nih.gov This method provides a good radiochemical yield (40 ± 10%) within a 45-minute synthesis time and results in a high specific activity product (500-1200 Ci/mmol). nih.gov Another analog, (S)-[18F]-fluoroethylcarazolol, was prepared by reacting [18F]-fluoroethylamine with the corresponding epoxide precursor. nih.gov

[123I]-Carazolol Analogs : An iodinated analog of Carazolol for SPECT imaging was synthesized by introducing an iodine-containing moiety into the alkylamino part of (S)-carazolol. acs.org The iodine-123 label was introduced via an iododestannylation reaction using [123I]NaI, resulting in a product with very high specific activity (>5000 Ci/mmol). acs.org

In vivo Biodistribution and Specific Binding Studies

In vivo biodistribution and specific binding studies are essential for validating new radiolabeled Carazolol analogs as effective imaging agents. These studies are typically performed in animal models and eventually in humans.

Biodistribution studies with (S)-[18F]Fluorocarazolol in mice and PET imaging in pigs have shown receptor-specific uptake in the heart and lungs. nih.gov The ratio of specific to nonspecific uptake in the pig heart and lung reached approximately 10 at 150 minutes post-injection. nih.gov Blocking studies are a key component of this validation. Pre-injection with a non-labeled β-blocker like propranolol significantly reduces the uptake of the radiotracer in target tissues, confirming that the binding is specific to β-adrenergic receptors. nih.govacs.org For instance, in rabbits, the uptake of an [123I]-labeled Carazolol analog in the heart and brain was significantly decreased by pre-injection with propranolol. acs.org

The less active R(+) enantiomer of radiolabeled Carazolol, which shows no significant receptor-specific binding, can be used to estimate the level of nonspecific binding in vivo without the need for pharmacological intervention. nih.govnih.gov Metabolite analysis is also crucial, and for (S)-[18F]Fluorocarazolol, the levels of metabolites in the blood of mice and pigs were found to be relatively low and constant over the imaging period. nih.gov In the rat brain, while metabolites of (S)-[18F]-fluoroethylcarazolol appeared rapidly in plasma, the parent compound constituted 70-75% of the radioactivity in the brain after 60 minutes. nih.gov

Table 2: In Vivo Biodistribution of an [123I]-Carazolol Analog in Rabbits (% Injected Dose/g of tissue)

| Organ | 5 min | 30 min | 120 min |

|---|---|---|---|

| Blood | 0.02 ± 0.003 | 0.02 ± 0.001 | 0.01 ± 0.001 |

| Lungs | 5.75 ± 0.37 | 1.74 ± 0.14 | 0.90 ± 0.04 |

| Heart (LV) | 0.22 ± 0.01 | 0.21 ± 0.01 | 0.16 ± 0.01 |

| Brain (Frontal Cortex) | 0.22 ± 0.01 | 0.12 ± 0.01 | 0.06 ± 0.003 |

| Cerebellum | 0.24 ± 0.01 | 0.13 ± 0.01 | 0.06 ± 0.003 |

Data represents mean ± SEM, n=3 per time point. Sourced from Dubois et al., Journal of Medicinal Chemistry, 1996. acs.org

Preclinical and Mechanistic Investigations of Carazolol Hydrochloride

In Vitro Cellular Models and Assays

Cell Lines Expressing Adrenergic Receptors (e.g., CHO Cells)

Chinese Hamster Ovary (CHO) cells are a valuable tool in the study of adrenergic receptors, as they can be transfected with genes to express specific receptor subtypes. nih.gov This allows for the detailed investigation of ligand-receptor interactions in a controlled environment.

Studies utilizing CHO cells have been instrumental in characterizing the affinity of carazolol (B1668300) for various β-adrenergic receptor subtypes. For instance, research has shown that carazolol binds with nanomolar affinity to both human and murine β3-adrenoceptors expressed in CHO cells, positioning it as a high-potency ligand for this receptor subtype. nih.gov

Furthermore, functional assays in these transfected cells have demonstrated that carazolol acts as a full agonist on both murine and human β3-adrenoceptor subtypes, stimulating adenylyl cyclase activity. nih.gov This agonistic activity is a key finding, as carazolol is also known as a potent β1/β2 adrenoceptor antagonist. nih.gov

The use of CHO cells has also shed light on the molecular interactions between carazolol and the β3-adrenoceptor. Unlike other β3-agonists, carazolol has been shown to protect the receptor's binding sites from inactivation by the reducing agent dithiothreitol. nih.gov This suggests a unique binding mode that confers stability to the receptor.

Additionally, studies with iodinated analogs of carazolol in CHO cells expressing the human β3-adrenoceptor have shown that these analogs retain their binding characteristics and efficacy as adenylyl cyclase stimulators. nih.gov

Interestingly, while some sources refer to carazolol as an inverse agonist, studies in CHO cells specifically highlight its agonist activity at the β3-adrenoceptor. nih.govwikipedia.org Some research has also explored the potential of (S)-Carazolol hydrochloride to inhibit the growth of CHO cells, suggesting broader cellular effects beyond adrenoceptor modulation. biosynth.com

Table 1: Carazolol Activity in CHO Cells

| Cell Line | Receptor Subtype | Carazolol Activity | Key Findings | Reference |

|---|---|---|---|---|

| CHO | Human β3-adrenoceptor | Full Agonist | Nanomolar affinity, stimulates adenylyl cyclase. | nih.gov |

| CHO | Murine β3-adrenoceptor | Full Agonist | Nanomolar affinity, stimulates adenylyl cyclase. | nih.gov |

Cardiomyocyte Models (e.g., H9c2 Cells)

The H9c2 cell line, derived from rat heart tissue, serves as a widely used in vitro model for cardiomyocytes, retaining many of the biochemical and hormonal signaling properties of primary heart cells. mdpi.comnih.gov This makes them particularly useful for investigating the effects of cardioactive compounds like carazolol.

Research using H9c2 cells has explored the potential of carazolol and its derivatives to act as β1-blockers. mdpi.com In studies inducing hypertrophy with the β-agonist isoproterenol (B85558), certain carazolol derivatives have demonstrated the ability to counteract these hypertrophic effects, suggesting a protective role in cardiomyocytes. mdpi.comuniba.it These effects were observed at concentrations lower than the established β-blocker propranolol (B1214883), indicating high potency. mdpi.comuniba.it

The viability of H9c2 cells in the presence of carazolol derivatives has also been assessed. Some derivatives showed no negative impact on cell viability, and in some cases, even promoted a slight increase in viability at certain concentrations. uniba.it This lack of cytotoxicity is a crucial factor in evaluating the therapeutic potential of these compounds.

Morphological analysis of H9c2 cells treated with isoproterenol reveals a significant increase in cell size, a hallmark of hypertrophy. mdpi.com Co-treatment with carazolol derivatives has been shown to mitigate this increase, further supporting their anti-hypertrophic action. mdpi.com

Table 2: Effects of Carazolol Derivatives on H9c2 Cardiomyocytes

| Experimental Model | Treatment | Observed Effect | Key Findings | Reference |

|---|---|---|---|---|

| H9c2 cells | Isoproterenol (ISO) | Induced hypertrophy (increased cell size). | Establishes a model for in vitro cardiac hypertrophy. | mdpi.comuniba.it |

| H9c2 cells | ISO + Carazolol Derivatives | Reduced ISO-induced hypertrophy. | Suggests potent β1-blocking and anti-hypertrophic properties. | mdpi.comuniba.it |

| H9c2 cells | Carazolol Derivatives alone | No significant cytotoxicity, some derivatives increased cell viability. | Indicates a favorable safety profile at the cellular level. | uniba.it |

Adipocyte Models (e.g., 3T3-F442A)

The 3T3-F442A cell line is a well-established model for studying adipocyte function, as these cells naturally express the β3-adrenoceptor and can differentiate into adipocyte-like cells. nih.govresearchgate.net This makes them an ideal system for investigating the metabolic effects of compounds that target this receptor.

Studies using 3T3-F442A cells have provided key insights into the β3-agonist activity of carazolol. nih.govresearchgate.net It has been demonstrated that carazolol induces lipolysis in these cells, a primary function of β3-adrenoceptor activation in adipocytes. nih.govresearchgate.net This finding is significant as it highlights a potential role for carazolol in the regulation of fat metabolism.

The pharmacological and molecular characteristics of the β3-adrenoceptor in 3T3-F442A adipocytes have been shown to be closely related to the human β3-adrenoceptor. This similarity underscores the relevance of findings from this cell model to human physiology.

The body of research on 3T3-F442A cells, along with other adipocyte models, has been crucial in the development of drugs targeting thermogenic mechanisms and the modulation of lipogenesis and lipolysis in white adipose tissue. researchgate.net

Table 3: Carazolol's Effect on 3T3-F442A Adipocytes

| Cell Line | Receptor | Carazolol's Action | Outcome | Reference |

|---|---|---|---|---|

| 3T3-F442A | β3-adrenoceptor | Agonist | Induces lipolysis. | nih.govresearchgate.net |

Membrane Fraction Studies

Membrane fraction studies are a fundamental technique for investigating receptor-ligand interactions. By isolating cell membranes, researchers can directly measure the binding affinity of a compound for its receptor without the complexities of a whole-cell system.

These studies have been pivotal in quantifying the high affinity of carazolol for β-adrenergic receptors. Using membrane fractions from canine ventricular myocardium, the binding of 3Hcarazolol was found to be saturable and of high affinity. nih.govahajournals.org The dissociation constant (Ki) of an iodinated analog of carazolol was determined to be 0.31 ± 0.03 nM in membrane fractions of cardiac left ventricular muscle, demonstrating its high potency. acs.org

Kinetic analysis of carazolol binding in these membrane preparations suggests a two-step interaction: an initial, rapidly reversible, low-affinity association, followed by an isomerization to a high-affinity, slowly reversible complex. nih.govahajournals.org This detailed kinetic information is crucial for understanding the duration of action and the nature of the binding of carazolol to its receptor.

Furthermore, membrane fraction studies have been used to determine the relative densities of β-adrenergic receptor subtypes in different tissues. For example, in canine myocardium, the β1/β2 receptor ratio was found to be approximately 85%/15%, while in the lung, it was about 5%/95%. nih.gov

The interaction of carazolol with β-adrenergic receptors is also stereospecific, with the (-) stereoisomer showing greater potency than the (+) stereoisomer. nih.govahajournals.org This stereoselectivity is a common feature of many pharmacologically active compounds and has important implications for drug development.

In Vivo Animal Studies and Experimental Models

Receptor Binding and Localization in Tissues (e.g., Myocardium, Lung, Brain)

In vivo studies in animal models are essential for understanding the distribution and receptor binding of a drug in a living organism. These studies have confirmed the specific binding of carazolol to β-adrenergic receptors in various tissues.

Using radiolabeled carazolol ([11C]carazolol or [18F]fluorocarazolol) and Positron Emission Tomography (PET), researchers have visualized and quantified β-adrenergic receptor binding in the heart and lungs of pigs. nih.gov These studies demonstrated that a significant portion of carazolol uptake in the heart (around 75%) is due to specific receptor binding, which can be blocked by the non-selective β-blocker propranolol. nih.gov This confirms that carazolol binds to the same sites as other β-adrenergic ligands in vivo.

Dose-dependent competition studies with the β2-selective antagonist ICI 118,551 have shown that carazolol binds to both β1 and β2 subtypes in vivo. nih.gov The in vivo binding is also stereoselective, with the R-isomer of carazolol not showing receptor-specific uptake. snmjournals.org

Biodistribution studies in New Zealand white rabbits using an iodinated analog of carazolol ([123I]1) have further demonstrated specific binding in the atria, left ventricular muscle, frontal cortex, cerebellum, and striatum. acs.org This binding was significantly reduced by pre-treatment with other β-adrenoceptor antagonists, confirming the specificity of the interaction. acs.org

In guinea pigs, [3H]-carazolol was one of the few β-adrenoceptor blockers tested that showed specific receptor binding in the heart. researchgate.netsnmjournals.org This highlights the high affinity and specificity of carazolol for cardiac β-adrenoceptors in vivo.

While carazolol has been shown to have a lower permeability at the blood-brain barrier compared to some other compounds, its antagonistic actions on β2-adrenergic receptors have been confirmed in the brain. researchgate.net PET studies have also indicated that carazolol can cross the blood-brain barrier. doi.org

Table 4: In Vivo Receptor Binding of Carazolol

| Animal Model | Tissue | Radiotracer | Key Findings | Reference |

|---|---|---|---|---|

| Pig | Heart, Lung | S(-)-[11C]carazolol, [18F]fluorocarazolol | High specific receptor binding (75% in heart), binds to β1 and β2 subtypes. | nih.gov |

| New Zealand White Rabbit | Atrial muscle, left ventricular muscle, frontal cortex, cerebellum, striatum | [123I]iodinated carazolol analog | Specific binding to β-adrenoceptors, displaceable by other antagonists. | acs.org |

| Guinea Pig | Heart | [3H]carazolol | Demonstrated specific receptor binding in the heart. | researchgate.netsnmjournals.org |

| Rat | Brain | Not specified | Antagonistic action on β2-adrenergic receptors, can cross the blood-brain barrier. | researchgate.netdoi.org |

Comparative Pharmacodynamic Studies in Animal Models

Carazolol has been the subject of various comparative pharmacodynamic studies in animal models to elucidate its effects relative to other beta-blockers. In a study involving conscious Pietrain pigs, which are known to be sensitive to stress, carazolol was compared with propranolol and acebutolol. All three beta-blockers effectively blocked the tachycardia and vasodilatory responses induced by intravenous adrenaline. nih.gov Furthermore, they all led to an increase in vasopressor responsiveness. nih.gov

Another comparative investigation in rats evaluated the cardio-protective properties of carazolol against propranolol and pindolol (B1678383) under conditions of stress, such as hypoxia and isoprenaline injection. nih.gov The findings revealed that all three beta-blockers protected the heart from glycogen (B147801) depletion during hypoxia. nih.gov Notably, carazolol demonstrated this effect at significantly lower doses compared to pindolol (approximately 25 times less) and propranolol (about 100 times less). nih.gov All three compounds also offered protection against cardiac necroses induced by isoprenaline; however, carazolol provided almost complete protection. nih.gov A strong correlation was observed between the prevention of cardiac necroses and the inhibition of isoprenaline-induced tachycardia. nih.gov

Positron Emission Tomography (PET) studies using radiolabeled carazolol have been conducted in pigs to assess its utility for in vivo receptor studies. nih.gov These studies demonstrated high specific receptor binding in the heart (75% of total uptake), which was preventable and displaceable by propranolol. nih.gov This indicates a strong and specific interaction with beta-adrenergic receptors. The research also confirmed that carazolol binds to both beta-1 and beta-2 subtypes in vivo. nih.gov

The pharmacokinetics of carazolol have also been examined in pigs. Following intramuscular injection, carazolol is rapidly absorbed, reaching peak blood concentrations within 10 minutes. fao.org The concentration then decreases quickly, becoming undetectable after 5 hours. fao.org The effects of the drug are maintained for approximately 8-12 hours in pigs. fao.org

Neuropharmacological Research

Carazolol's interactions with beta-adrenergic receptors in the central nervous system have been a focus of neuropharmacological research. It is characterized as a high-affinity, lipophilic, and non-selective ligand for beta-adrenergic receptors. chemicalbook.comglpbio.com Studies on brain membranes have shown that carazolol binds with high affinity to cortical beta-receptors. glpbio.com Specifically, it displayed equal displacement constants when binding to calf cerebral cortex, which primarily contains beta-1 receptors, and calf cerebellum, which is rich in beta-2 receptors. glpbio.com This suggests that carazolol binds with equal affinity to both beta-1 and beta-2 receptor subtypes in the brain. glpbio.com

The lipophilic nature of carazolol allows it to cross the blood-brain barrier, a critical characteristic for centrally acting drugs. doi.org This has been demonstrated in studies where radiolabeled carazolol was found to cross the hematoencephalic barrier. doi.org This ability to penetrate the central nervous system is a prerequisite for its observed neuropharmacological effects.

Investigations into Potential Therapeutic Modalities and Novel Applications

Exploration of Anticancer Properties in Cell Lines

Recent research has begun to explore the potential of carazolol beyond its traditional use as a beta-blocker, including its effects on cancer cells. (S)-Carazolol hydrochloride has been identified as a protein analog that exhibits anticancer properties in human cancer cell lines. biosynth.com Studies have indicated that it can induce apoptosis (programmed cell death) and inhibit the growth of tumors in these preclinical models. biosynth.com Additionally, its potential to inhibit the growth of Chinese hamster ovary (CHO) cells has been investigated. biosynth.com

Inhibition of Kinase Activity

The mechanism behind some of carazolol's observed biological effects may involve the inhibition of kinase activity. (S)-Carazolol hydrochloride has been shown to inhibit kinases. biosynth.com Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability of carazolol to inhibit kinase activity suggests a broader mechanism of action that could be relevant to its potential anticancer effects. biosynth.com While carazolol is primarily known for its interaction with G protein-coupled receptors, its effects on kinase pathways represent a developing area of research. nih.gov

Potential for Neurological Disorders (e.g., Alzheimer's, Parkinson's Disease)

The exploration of carazolol's therapeutic potential has extended to the realm of neurodegenerative diseases. Given its ability to inhibit kinase activity, (S)-Carazolol hydrochloride has been considered as a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease. biosynth.com The pathological processes in these diseases are known to involve aberrant kinase activity. For instance, the hyper-phosphorylation of the tau protein, a key event in Alzheimer's pathology, is mediated by kinases like GSK3-beta. uab.edu While direct studies on carazolol in specific models of Alzheimer's or Parkinson's disease are still emerging, its known biochemical properties suggest a plausible, though yet unproven, therapeutic avenue. biosynth.com

Interactive Data Table: Research Findings on Carazolol Hydrochloride

| Area of Study | Animal Model/System | Key Findings | Compared To |

| Comparative Pharmacodynamics | Pietrain Pigs | Blocked adrenaline-induced tachycardia and vasodilation. nih.gov | Propranolol, Acebutolol |

| Cardio-protection | Rats | Protected against hypoxia-induced glycogen depletion and isoprenaline-induced cardiac necrosis. nih.gov | Propranolol, Pindolol |

| Neuropharmacology | Calf Brain Membranes | Binds with equal, high affinity to β1 and β2 receptors. glpbio.com | N/A |

| Anticancer Properties | Human Cancer Cell Lines | Induced apoptosis and inhibited tumor growth. biosynth.com | N/A |

| Kinase Inhibition | In vitro | (S)-Carazolol hydrochloride inhibits kinase activity. biosynth.com | N/A |

| Cardiac Receptor Binding | Pigs (PET studies) | High specific binding (75%) to β1 and β2 receptors in the heart. nih.gov | N/A |

Development of Selective β3-Adrenoceptor Agonists

Carazolol, a compound traditionally classified as a high-potency β1/β2-adrenoceptor antagonist, has been identified in preclinical and mechanistic studies as a potent and selective β3-adrenoceptor agonist. nih.govmedchemexpress.com This dual pharmacological profile has made it a significant tool in the investigation of the β3-adrenoceptor and a foundational structure for the development of novel selective agonists. researchgate.netresearchgate.net Investigations into its properties have revealed that while it blocks β1 and β2 subtypes, it effectively activates the β3-adrenoceptor, which is involved in metabolic processes like lipolysis. nih.govdoi.org

Research conducted on Chinese hamster ovary (CHO) cells transfected with the gene for either the human or the murine β3-adrenoceptor established carazolol's high affinity for this receptor subtype. nih.govresearchgate.net The studies demonstrated that carazolol binds with a nanomolar affinity, positioning it among the most effective ligands for β3-adrenoceptors. nih.govresearchgate.net Functionally, carazolol was shown to act as a full agonist at both human and murine β3-adrenoceptors, stimulating adenylyl cyclase activity. nih.gov This agonistic action was further confirmed by its ability to induce lipolysis in murine 3T3-F442A adipocyte-like cells, which naturally express the β3-adrenoceptor. nih.govresearchgate.net

Carazolol's utility extends to the molecular characterization of the β3-adrenoceptor. nih.gov Unlike classic β3-agonists, it provides significant protection of the receptor's binding sites against inactivation by the reducing agent dithiothreitol. nih.govresearchgate.net Furthermore, iodinated analogs of carazolol have been synthesized and shown to retain their high-affinity binding to the β3-adrenoceptor and their efficiency as adenylyl cyclase stimulators. nih.govacs.org

Subsequent research has explored the intracellular effects of carazolol's β3-agonist activity, particularly in skeletal muscle. doi.orgnih.gov These studies suggest that carazolol can penetrate the plasma membrane and directly interact with the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), indicating a complex mechanism of action beyond cell surface receptor activation. doi.orgnih.gov

The unique properties of carazolol have spurred the development of new compounds. The tetrahydrocarbazole structure inherent to carazolol has served as a template for synthesizing a series of derivatives aimed at creating potent and highly selective β3-adrenoceptor agonists. researchgate.net

Research Findings on Carazolol's β3-Adrenoceptor Activity

The following tables summarize key findings from preclinical investigations into carazolol's interaction with β-adrenoceptors, highlighting its distinct activity at the β3 subtype.

Table 1: Binding Affinity of Various Ligands at the β3-Adrenoceptor (ADRB3)

This table presents the inhibitor constant (Ki) values for carazolol and other compounds at the murine β3-adrenoceptor, as determined in competitive binding studies on brown adipocytes. frontiersin.org

| Compound | Ki (nM) |

| Carazolol | 10.8 ± 0.6 |

| Pindolol | 26.5 ± 0.9 |

| (S)-Propranolol | 129.5 ± 2.8 |

| CL 316 ,243 | 1.8 ± 0.2 |

Data sourced from competitive binding assays on murine brown adipocytes. frontiersin.org

Table 2: Functional Agonist Activity of Carazolol at Human β-Adrenoceptors

This table details the functional response stimulated by carazolol in CHO cells expressing human β-adrenoceptor subtypes. The response is measured as [3H]-cAMP accumulation and presented as potency (pEC50) and intrinsic activity relative to the full agonist isoprenaline. nih.gov

| Receptor Subtype | pEC50 / pD2 | Intrinsic Activity (% of Isoprenaline) |

| β1-Adrenoceptor | 9.09 ± 0.09 | 43.3 |

| β2-Adrenoceptor | - | No agonist activity detected |

| β3-Adrenoceptor | 7.96 ± 0.08 | 78.4 ± 1.8 |

Data reflects carazolol acting as a partial agonist at β1 and β3 receptors and an antagonist at the β2 receptor in this experimental system. nih.gov

Metabolism, Pharmacokinetics, and Biotransformation Pathways

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The pharmacokinetic profile of Carazolol (B1668300), a β-adrenoceptor blocking agent, has been investigated in several animal species to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for determining the behavior of the compound within a biological system.

Radiolabelled studies using ¹⁴C-Carazolol have been instrumental in elucidating the fate of the drug in various animal models.